tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a chloromethoxy functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-(chloromethoxy)-4-oxobutyl chloride under basic conditions to yield the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-(chloromethoxy)-4-oxobutyl)piperidine-1-carboxylate include:
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Differing by the presence of an aminophenyl group instead of a chloromethoxy group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Differing by the presence of an ethoxy-oxoethyl group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate: Differing by the presence of a hydrazino-oxoethyl group. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
tert-butyl 4-[4-(chloromethoxy)-4-oxobutyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO4/c1-15(2,3)21-14(19)17-9-7-12(8-10-17)5-4-6-13(18)20-11-16/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSGADFLYXOLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)OCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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